An In-depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-methylbenzamide
An In-depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical properties of N-(4-chlorophenyl)-4-methylbenzamide. This document is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's characteristics, from its fundamental identity to its synthesis and potential applications. The methodologies described herein are grounded in established chemical principles, and the inclusion of causality behind experimental choices is intended to empower researchers in their own investigations. Every piece of information is supported by authoritative sources to ensure the highest level of scientific integrity.
Molecular Identity and Structure
N-(4-chlorophenyl)-4-methylbenzamide is a substituted aromatic amide with the chemical formula C₁₄H₁₂ClNO.[1] Its structure consists of a 4-methylbenzoyl group linked to a 4-chloroaniline moiety through an amide bond.
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IUPAC Name: N-(4-chlorophenyl)-4-methylbenzamide[1]
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CAS Number: 33667-89-9[1]
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Molecular Formula: C₁₄H₁₂ClNO[1]
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Molecular Weight: 245.70 g/mol [1]
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InChI: 1S/C14H12ClNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)[1]
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InChIKey: WQWILBQLOABMSN-UHFFFAOYSA-N[1]
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SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl[1]
The molecular structure has been confirmed by single-crystal X-ray diffraction.[2] The analysis reveals that the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them.[2] The central amide group plays a crucial role in the molecule's conformation and intermolecular interactions, forming N—H···O hydrogen bonds that link molecules into infinite chains in the crystalline state.[2]
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key properties of N-(4-chlorophenyl)-4-methylbenzamide.
| Property | Value | Source |
| Molecular Weight | 245.70 g/mol | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 245.0607417 Da | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Note on Melting Point: While a specific experimentally determined melting point for N-(4-chlorophenyl)-4-methylbenzamide was not found in the available literature, the closely related compound, N-(4-chlorophenyl)benzamide, has a reported melting point of 187 °C.[3] This suggests that the title compound will also be a solid at room temperature with a relatively high melting point.
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-4-methylbenzamide is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base.
Synthetic Protocol: Schotten-Baumann Reaction
This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.
Materials:
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4-Chloroaniline
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4-Methylbenzoyl chloride
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10% Aqueous sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Distilled water
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware
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Magnetic stirrer
Procedure:
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in dichloromethane.
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Reaction Setup: Cool the solution in an ice bath and add 1.1 equivalents of 10% aqueous sodium hydroxide solution with vigorous stirring.
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Acylation: Slowly add 1.05 equivalents of 4-methylbenzoyl chloride dropwise to the biphasic mixture while maintaining the temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude N-(4-chlorophenyl)-4-methylbenzamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of N-(4-chlorophenyl)-4-methylbenzamide.
Spectroscopic Characterization
The structure of N-(4-chlorophenyl)-4-methylbenzamide can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹). The presence of aromatic C-H and C=C stretching bands will also be evident.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the 4-chlorophenyl and 4-methylbenzoyl rings, a singlet for the methyl protons, and a broad singlet for the amide N-H proton.[1]
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¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the methyl carbon, and the aromatic carbons. The number of distinct aromatic signals would depend on the symmetry of the molecule.[1]
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond.
Reactivity and Potential Applications
The reactivity of N-(4-chlorophenyl)-4-methylbenzamide is centered around the amide functionality and the two aromatic rings. The amide bond can be hydrolyzed under acidic or basic conditions. The aromatic rings can undergo electrophilic substitution reactions, with the substitution pattern being influenced by the existing chloro and methyl groups.
From a drug development perspective, the benzamide scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Substituted benzamides have been investigated for a range of therapeutic applications, including as antipsychotics and antidepressants.
A notable area of interest for N-phenylbenzamide derivatives is their potential as antiviral agents. Research has shown that some compounds with this core structure exhibit activity against the Hepatitis B virus (HBV). This antiviral effect is thought to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host-encoded cytidine deaminase with antiretroviral activity. This suggests that N-(4-chlorophenyl)-4-methylbenzamide could be a valuable starting point for the design and synthesis of novel anti-HBV agents.
Safety and Toxicology
The safety and toxicological profile of N-(4-chlorophenyl)-4-methylbenzamide is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as hazardous to the aquatic environment with long-lasting effects.[1]
General toxicological considerations for substituted benzamides suggest that they can have psychotropic and neurotoxic effects, and in cases of overdose, can lead to severe intoxication. Studies on other benzamide derivatives have shown potential for renal and hepatic toxicity at high doses. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.
Conclusion
N-(4-chlorophenyl)-4-methylbenzamide is a well-defined chemical entity with a rich structural chemistry. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. The presence of the benzamide scaffold and the promising antiviral activity of related compounds make it a molecule of significant interest for further investigation in the field of drug discovery, particularly in the development of new anti-HBV therapeutics. As with any chemical compound, proper safety precautions should be observed during its handling and use. This guide provides a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of N-(4-chlorophenyl)-4-methylbenzamide.
References
- Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
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PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. Retrieved March 7, 2026, from [Link]
- Nuţă, D. C., et al. (2015). Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. Farmacia, 63(4), 545-551.
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MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
- Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 458-461.
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Rodrigues, V. Z., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3065.
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Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
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Stenutz. (n.d.). N-(4-chlorophenyl)benzamide. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 2759-54-8 | N-(4-Chlorophenyl)propanamide. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
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SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-methylbenzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide (C14H12ClNO). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) N-(4-Chlorophenyl)benzamide. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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SpectraBase. (n.d.). N-[1-(4-chlorophenyl)ethyl]benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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IUPAC-NIST Solubility Data Series. (n.d.). Ht..~SONHR. Retrieved from [Link]
